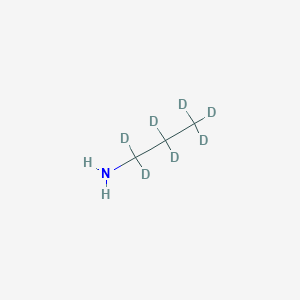
N-Propyl-d7-amine
Cat. No. B1457171
Key on ui cas rn:
744184-05-2
M. Wt: 66.15 g/mol
InChI Key: WGYKZJWCGVVSQN-NCKGIQLSSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04005208
Procedure details


In the procedure of Example 2, using 1-ethyl-3-pyrrolidinone and ethylamine, the product obtained is N-ethyl-N-(N-ethyl-3-pyrrolidinyl-9-xanthenylamine. Using propylamine and butylamine, the products obtained are N-propyl-N-(N-ethy-3-pyrrolidinyl)-9-xanthenylamine and N-butyl-N-(N-ethyl-3-pyrrolidinyl)-9-xanthenylamine.


Name
N-ethyl-3-pyrrolidinyl-9-xanthenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
C([N:3]1C[CH2:6][C:5](=O)[CH2:4]1)C.C(N)C.C([NH:14][CH:15]1C2C=CC(N3CCCC3)=CC=2OC2[C:16]1=[CH:17][CH:18]=CC=2)C>>[CH2:4]([NH2:3])[CH2:5][CH3:6].[CH2:15]([NH2:14])[CH2:16][CH2:17][CH3:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N1CC(CC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N
|
Step Three
|
Name
|
N-ethyl-3-pyrrolidinyl-9-xanthenylamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NC1C2=CC=CC=C2OC=2C=C(C=CC12)N1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04005208
Procedure details


In the procedure of Example 2, using 1-ethyl-3-pyrrolidinone and ethylamine, the product obtained is N-ethyl-N-(N-ethyl-3-pyrrolidinyl-9-xanthenylamine. Using propylamine and butylamine, the products obtained are N-propyl-N-(N-ethy-3-pyrrolidinyl)-9-xanthenylamine and N-butyl-N-(N-ethyl-3-pyrrolidinyl)-9-xanthenylamine.


Name
N-ethyl-3-pyrrolidinyl-9-xanthenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
C([N:3]1C[CH2:6][C:5](=O)[CH2:4]1)C.C(N)C.C([NH:14][CH:15]1C2C=CC(N3CCCC3)=CC=2OC2[C:16]1=[CH:17][CH:18]=CC=2)C>>[CH2:4]([NH2:3])[CH2:5][CH3:6].[CH2:15]([NH2:14])[CH2:16][CH2:17][CH3:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N1CC(CC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N
|
Step Three
|
Name
|
N-ethyl-3-pyrrolidinyl-9-xanthenylamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NC1C2=CC=CC=C2OC=2C=C(C=CC12)N1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04005208
Procedure details


In the procedure of Example 2, using 1-ethyl-3-pyrrolidinone and ethylamine, the product obtained is N-ethyl-N-(N-ethyl-3-pyrrolidinyl-9-xanthenylamine. Using propylamine and butylamine, the products obtained are N-propyl-N-(N-ethy-3-pyrrolidinyl)-9-xanthenylamine and N-butyl-N-(N-ethyl-3-pyrrolidinyl)-9-xanthenylamine.


Name
N-ethyl-3-pyrrolidinyl-9-xanthenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
C([N:3]1C[CH2:6][C:5](=O)[CH2:4]1)C.C(N)C.C([NH:14][CH:15]1C2C=CC(N3CCCC3)=CC=2OC2[C:16]1=[CH:17][CH:18]=CC=2)C>>[CH2:4]([NH2:3])[CH2:5][CH3:6].[CH2:15]([NH2:14])[CH2:16][CH2:17][CH3:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N1CC(CC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N
|
Step Three
|
Name
|
N-ethyl-3-pyrrolidinyl-9-xanthenylamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NC1C2=CC=CC=C2OC=2C=C(C=CC12)N1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
